molecular formula C10H16FNO3 B2559140 tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate CAS No. 441714-23-4

tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate

Cat. No.: B2559140
CAS No.: 441714-23-4
M. Wt: 217.24
InChI Key: PABLOPMZCFQFHB-YUMQZZPRSA-N
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Description

tert-Butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a formyl group attached to a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the design of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

    tert-Butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    tert-Butyl (2S,4S)-4-hydroxy-2-formylpyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.

Uniqueness:

Properties

IUPAC Name

tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLOPMZCFQFHB-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441714-23-4
Record name tert-butyl (2S,4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate
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